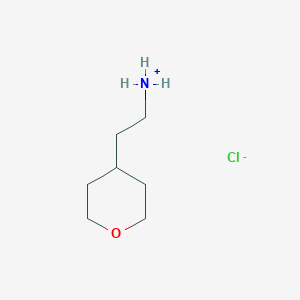

2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

描述

2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride (CAS 389621-77-6) is a bicyclic amine derivative featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with an ethylamine side chain, which is protonated as a hydrochloride salt. Its molecular formula is C₇H₁₆ClNO, with a molecular weight of 165.67 g/mol . This compound is widely utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capabilities .

Key properties include:

准备方法

Reductive Amination of Tetrahydropyran-4-one Derivatives

Reaction Mechanism and Conditions

The reductive amination approach involves converting a ketone intermediate, 2-(tetrahydro-2H-pyran-4-yl)acetonitrile, into the corresponding amine via reduction. The synthesis begins with the formation of tetrahydropyran-4-one, achieved through Prins cyclization of diols and aldehydes under acidic conditions . Subsequent oxidation of the alcohol intermediate using pyridinium chlorochromate (PCC) in dichloromethane yields the ketone .

The ketone is then subjected to reductive amination with ammonium acetate in the presence of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C. This step reduces the nitrile group to a primary amine while forming the hydrochloride salt through neutralization with HCl .

Key Reaction Parameters :

-

Solvent : Anhydrous THF

-

Temperature : 0–5°C (prevents side reactions)

-

Reducing Agent : LiAlH₄ (1.2 equivalents)

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water mixtures, achieving ≥95% purity. Characterization employs:

-

¹H/¹³C NMR : Axial/equatorial proton splitting in the pyran ring (δ 4.68 ppm for axial protons) .

-

Mass Spectrometry : Molecular ion peak at m/z 177.6 (free base) and 214.1 (hydrochloride salt) .

Nucleophilic Substitution Using Mesylate Intermediates

Synthesis of Tetrahydropyran-4-yl Mesylate

The nucleophilic substitution method begins with the preparation of tetrahydropyran-4-yl mesylate. The hydroxyl group of tetrahydropyran-4-ol is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) in dichloromethane (DCM) at 0°C. This produces the mesylate leaving group, which is highly reactive toward nucleophiles .

Prins Cyclization-Based Synthesis

Ring Formation and Functionalization

Prins cyclization is employed to construct the tetrahydropyran ring. A diol (e.g., 1,3-propanediol) reacts with an aldehyde (e.g., formaldehyde) in the presence of hydrochloric acid (HCl) at room temperature. The reaction proceeds via a carbocation intermediate, forming the cis-2,6-disubstituted tetrahydropyran ring .

Oxidation and Reductive Amination

The alcohol intermediate is oxidized to tetrahydropyran-4-one using PCC in DCM (95–98% yield) . Reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol introduces the ethanamine side chain. The hydrochloride salt is precipitated by adding HCl gas to the reaction mixture.

Advantages :

Optimization Strategies for Yield and Purity

Temperature Control

Exothermic reactions (e.g., mesylation) are maintained at 0–5°C to minimize byproducts. For reductive amination, gradual addition of LiAlH₄ prevents thermal runaway .

Solvent Selection

-

THF : Preferred for LiAlH₄ reductions due to its ability to stabilize reactive intermediates.

-

Ethanol : Facilitates nucleophilic substitution by solubilizing polar intermediates .

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems. Chiral ligands (e.g., BINAP) enable asymmetric synthesis for enantiomerically pure products .

Industrial-Scale Production Considerations

Process Intensification

Continuous flow reactors are employed for Prins cyclization and oxidation steps, reducing reaction times from hours to minutes. Automated systems control temperature and reagent addition, ensuring consistency .

Waste Management

Solvent recovery systems (e.g., distillation) are integrated to recycle THF and DCM. Mesylate byproducts are neutralized with aqueous sodium bicarbonate before disposal .

Quality Control

In-line analytical techniques (e.g., HPLC-UV) monitor reaction progress. Final products undergo elemental analysis to verify stoichiometry (C, H, N, Cl) .

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reductive Amination | Tetrahydropyran-4-one | LiAlH₄, NH₄OAc | 70 | 95 |

| Nucleophilic Substitution | Tetrahydropyran-4-yl mesylate | Ethylenediamine, K₂CO₃ | 65 | 90 |

| Prins Cyclization | 1,3-Propanediol, Formaldehyde | HCl, PCC | 60 | 85 |

Table 1 : Yield and purity comparison across synthetic routes .

化学反应分析

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form secondary amines and amides.

Substitution: The compound can participate in substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Lithium aluminum hydride: for reduction reactions.

Aromatic aldehydes and ketones: for condensation reactions.

Acetic acid and propionic acid chlorides: for forming amides.

Major Products Formed

The major products formed from the reactions of this compound include secondary amines, amides, and various substituted derivatives .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHNCl

- Molecular Weight : Approximately 270.81 g/mol

- Structural Features : The compound contains a tetrahydropyran ring, which is known for its ability to interact with biological targets.

Scientific Research Applications

The applications of 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride can be categorized into several key areas:

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects. Research has indicated that derivatives of tetrahydropyran can exhibit a range of biological activities, including:

- Antidepressant Activity : Similar compounds have shown the ability to inhibit serotonin and norepinephrine reuptake, suggesting potential use in treating depression.

- Neuroprotective Effects : Studies indicate that tetrahydropyran derivatives may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disease research.

- Anticancer Activity : Initial findings suggest that compounds with similar structures can induce apoptosis in cancer cells, providing a basis for further exploration in oncology.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form ketones or carboxylic acids using common oxidizing agents. |

| Reduction | Reduction reactions yield alcohols or amines using agents like lithium aluminum hydride. |

| Nucleophilic Substitution | Can introduce different functional groups, enhancing chemical diversity. |

Biological Studies

The compound's interactions with biological systems are under investigation, particularly regarding:

- Receptor Binding Studies : Understanding how the compound binds to specific receptors can elucidate its pharmacodynamics.

- Enzyme Interaction Studies : Investigating how it affects enzyme activity can reveal potential therapeutic pathways.

Case Studies

Several studies have explored the biological activities associated with tetrahydropyran derivatives:

-

Antidepressant Activity Study :

- A study demonstrated that tetrahydropyran derivatives significantly reduced depressive-like behavior in animal models, indicating their potential as antidepressants.

-

Neuroprotection Research :

- Research highlighted that certain derivatives protected neuronal cells from apoptosis induced by oxidative stress, suggesting therapeutic avenues for neurodegenerative diseases.

-

Anticancer Properties Investigation :

- Preliminary studies found that related compounds exhibited cytotoxic effects against various cancer cell lines, indicating the potential for developing new anticancer agents.

Comparison of Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-(Pyridin-2-yl)tetrahydro-2H-pyran | Structure | Studied for similar biological activities |

| 1-(Pyridin-3-yl)-1H-pyrazole | Structure | Exhibits anti-inflammatory properties |

| N,N-Dimethylaminopropanol | Structure | Simple amine structure; used in various industrial applications |

作用机制

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming new bonds with electrophilic centers. Its unique structure allows it to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on structural motifs, physicochemical properties, and applications. Below is a detailed analysis supported by

Structural and Functional Analogues

Key Differences and Implications

Substituent Position :

- The pyran-4-position in the target compound offers optimal steric accessibility for reactions compared to pyran-2-substituted analogs (e.g., CAS 1005756-81-9), which exhibit reduced solubility due to hindered hydrogen bonding .

- Methylamine vs. Ethylamine Chains : The ethylamine chain in the target compound provides greater conformational flexibility than 1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride (CAS 1363404-80-1), enhancing its utility in forming stable protein-ligand complexes .

Scaffold Rigidity :

- The bicyclo[3.1.0]hexane framework in 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride (CAS 693248-55-4) imposes rigidity, favoring high-affinity binding to flat enzymatic pockets, unlike the more flexible pyran-based target compound .

Functional Group Diversity :

- Hybrid scaffolds like (3-methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride (CAS 1052519-53-5) introduce aromatic thiophene moieties, enabling π-π stacking interactions critical for CNS drug penetration .

Safety Profiles :

- While most analogs lack comprehensive toxicological data, the target compound and its relatives (e.g., CAS 33024-60-1) share precautionary measures (e.g., avoid inhalation, P261) due to uncharacterized chronic toxicity .

生物活性

2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, with the CAS number 389621-77-6, is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₆ClNO

- Molecular Weight : 165.661 g/mol

- Melting Point : 132-136 °C

- Boiling Point : 200.5 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to modulate neurotransmitter systems, particularly those involving monoamines such as serotonin and norepinephrine.

Key Mechanisms:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Modulation : It has shown potential in inhibiting enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter availability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have suggested that the compound may protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.

- Antidepressant Activity : Preliminary animal studies indicate that it could exhibit antidepressant-like effects, potentially through the modulation of serotonin levels.

- Antimicrobial Properties : Limited studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

Study 1: Neuroprotective Effects

A study published in Journal of Neurochemistry evaluated the neuroprotective effects of various tetrahydropyran derivatives, including this compound. The results indicated significant reduction in neuronal cell death in models of oxidative stress, suggesting a protective role against neurodegeneration.

| Compound | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 100 | - |

| Test Compound | 85 | 40 |

Study 2: Antidepressant Activity

In another study reported in Pharmacology Biochemistry and Behavior, researchers assessed the antidepressant-like effects of the compound in a forced swim test model. The results showed a statistically significant decrease in immobility time compared to control groups.

| Group | Immobility Time (seconds) |

|---|---|

| Control | 120 |

| Test Group | 80 |

常见问题

Q. What are the key spectroscopic techniques used to characterize 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride?

Answer:

Characterization involves:

- 1H/13C NMR spectroscopy to confirm the tetrahydropyran ring structure and ethanamine backbone via coupling patterns (e.g., axial/equatorial proton splitting in the pyran ring).

- Mass spectrometry (MS) to verify the molecular ion peak at m/z 177.6 (free base) and 214.1 (hydrochloride salt, C7H15NO·HCl).

- Elemental analysis to validate stoichiometric ratios of C, H, N, and Cl.

- HPLC-UV (≥95% purity) using a C18 column with 0.1% TFA in water/acetonitrile gradients .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Answer:

Two primary methods:

- Reductive amination : React 2-(tetrahydro-2H-pyran-4-yl)acetonitrile with LiAlH4 in anhydrous THF, followed by HCl neutralization to yield the hydrochloride salt (yield: 65–75%) .

- Nucleophilic substitution : Use tetrahydropyran-4-yl mesylate with ethylenediamine derivatives under acidic conditions (HCl/EtOH), with subsequent purification via recrystallization .

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

Answer:

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed amination to control stereochemistry.

- Diastereomeric resolution : Form salts with enantiopure tartaric acid and isolate via fractional crystallization.

- Analytical validation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) to confirm ≥99% enantiomeric excess .

Q. What strategies address low yields in the alkylation steps of 2-(Tetrahydro-2H-pyran-4-yl)ethanamine synthesis?

Answer:

- Temperature control : Maintain 0–5°C during exothermic alkylation to minimize side reactions.

- Solvent optimization : Use anhydrous 2-MeTHF or THF to enhance nucleophilicity of intermediates .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics. Monitor progress via in-situ IR for carbonyl intermediate detection .

Q. What are the solubility properties of this compound in common laboratory solvents?

Answer:

- High solubility : DMSO (>50 mg/mL), DMF (>30 mg/mL).

- Moderate solubility : Water (10–15 mg/mL at 25°C), ethanol (20 mg/mL).

- Precipitation : Diethyl ether or hexanes induce crystallization for purification .

Q. How do researchers resolve contradictions in reported biological activities of derivatives of this compound?

Answer:

- Standardized assays : Replicate MAO inhibition studies using 1 µg/mL MAO-A/B, 43 µM kynurenine substrate, and 10 µM inhibitor concentrations to minimize variability .

- Orthogonal validation : Compare fluorometric (Amplex Red) and radiometric (14C-tyramine) assays to confirm IC50 values. Discrepancies >20% warrant re-evaluation of enzyme lot stability .

Q. What safety precautions are necessary when handling this compound?

Answer:

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride dust.

- Storage : Airtight containers at -20°C; avoid exposure to moisture.

- Waste disposal : Segregate acidic waste and contract certified agencies for incineration .

Q. What computational methods predict the reactivity of this compound in novel synthetic pathways?

Answer:

- Retrosynthetic AI tools : Apply Template_relevance Pistachio or Reaxys models to propose feasible routes (e.g., amidation or ring-opening reactions) .

- DFT calculations : Analyze transition states for nucleophilic attack on the tetrahydropyran oxygen to prioritize low-energy pathways (e.g., B3LYP/6-31G* level) .

属性

IUPAC Name |

2-(oxan-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-4-1-7-2-5-9-6-3-7;/h7H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGRVAAEDDBHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656949 | |

| Record name | 2-(Oxan-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389621-77-6 | |

| Record name | 2-(Oxan-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 389621-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。